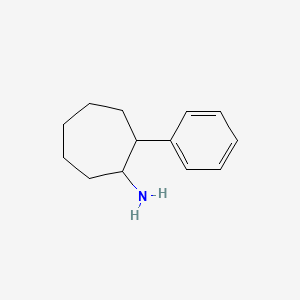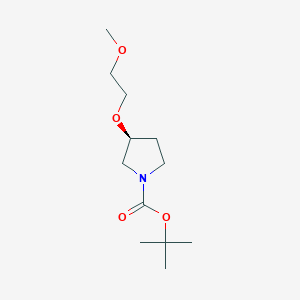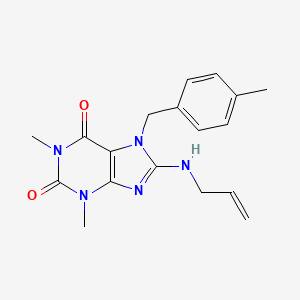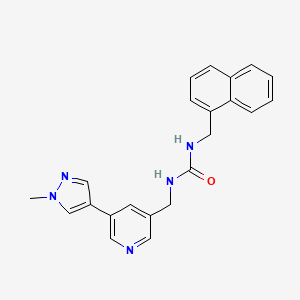![molecular formula C22H20ClN5O3 B2585579 2-(4-chlorophenyl)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021098-80-5](/img/structure/B2585579.png)
2-(4-chlorophenyl)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, which is a heterocyclic compound. These compounds are of prime importance due to their extensive therapeutic uses . They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-bromoacetyl derivatives with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol . The reaction is typically carried out in refluxing ethanol, in the presence of a catalytic amount of piperidine .Molecular Structure Analysis
The molecular structure of the compound includes several functional groups, such as ethylformate, methylthiazole, pyrazole, methyltriazole, phenyl, and methoxybenzene .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include bromination and reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various spectroscopic techniques, such as IR, 1H NMR, and 13C NMR .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research has been conducted on the synthesis of heterocyclic compounds, including triazolopyridazines, which are of interest due to their potential pharmaceutical applications. For instance, a study focused on the synthesis, structure analysis, and computational studies of a chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine compound. This research provided insights into the chemical structure and properties of such compounds, which are crucial for their potential use in drug development (Sallam et al., 2021).
Antimicrobial Activities
Another area of interest is the antimicrobial properties of triazolo[4,3-b]pyridazine derivatives. Studies have synthesized and evaluated the antimicrobial activities of new triazole derivatives, indicating their potential as antimicrobial agents. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial properties, showcasing the application of these compounds in addressing microbial resistance (Bektaş et al., 2010).
Insecticidal Properties
Research has also been conducted on the insecticidal properties of heterocyclic compounds incorporating triazolo[4,3-b]pyridazine moieties. Fadda et al. (2017) explored the synthesis and insecticidal assessment of various heterocycles against the cotton leafworm, indicating the potential of these compounds in agricultural applications (Fadda et al., 2017).
Enzyme Inhibition Studies
Compounds related to 2-(4-chlorophenyl)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide have been investigated for their enzyme inhibition capabilities, particularly in the context of lipase and α-glucosidase inhibition. Studies like the one conducted by Bekircan et al. (2015) have synthesized novel heterocyclic compounds and assessed their potential as enzyme inhibitors, contributing to the development of therapeutic agents for conditions like diabetes and obesity (Bekircan et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-30-18-8-4-16(5-9-18)22-26-25-19-10-11-21(27-28(19)22)31-13-12-24-20(29)14-15-2-6-17(23)7-3-15/h2-11H,12-14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJPPWOEQOGWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2585498.png)






![Ethyl 4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2585510.png)

![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2585514.png)
![Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2585515.png)
![Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate](/img/structure/B2585519.png)